![molecular formula C10H11BrN2O B120484 1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 103784-04-9](/img/structure/B120484.png)
1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure suggests that it is related to benzimidazole derivatives that have been synthesized and studied for various properties and applications.
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, a one-pot synthesis involving a Pd-catalyzed N-arylation and a Cu-catalyzed C–H functionalization/C–N bond formation process has been used to create 1,2-diphenyl-1H-benzo[d]imidazole derivatives . Similarly, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis has been reported, yielding moderate to good yields . These methods could potentially be adapted for the synthesis of "1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The specific substituents on the benzimidazole core can significantly influence the molecular interactions and properties of the compound. For example, the X-ray structure characterization and Hirshfeld surface analysis of antipyrine-like derivatives have shown that the crystal packing is stabilized by a combination of hydrogen bonds and π-interactions . These types of analyses are crucial for understanding the solid-state structure of "1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one" and its derivatives.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions depending on their substituents. The transition-metal-free insertion of benzyl bromides into 2-(1H-benzo[d]imidazol-1-yl)benzaldehyde has been demonstrated, leading to the synthesis of diverse quinolin-4-one derivatives . Additionally, the reaction of benzimidazole derivatives with bromine and enolizable ketones has been shown to yield thiazolidene-2-imine derivatives . These reactions highlight the reactivity of benzimidazole derivatives and could provide insights into the types of chemical transformations that "1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be influenced by their molecular structure. For instance, the synthesis and characterization of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their complexes with zinc(II) ion have been studied, revealing the solvent effect on complexation and the nature of the complexes formed . The analysis of antimycotic agents structurally related to benzimidazoles has been performed using gas chromatography-mass spectrometry, indicating the importance of analytical methods in determining the properties of these compounds . These studies could be relevant for assessing the properties of "1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one" and understanding its behavior in different environments.
科学的研究の応用
Benzimidazole and Imidazole Derivatives in Therapeutics and Material Science
Therapeutic Potential of Benzimidazole Derivatives : Benzimidazole derivatives exhibit a wide range of pharmacological activities due to the versatility of the benzimidazole nucleus. These activities include antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant effects. The structural diversity of benzimidazole derivatives, achieved through various substitutions, is key to developing pharmacologically active compounds for therapeutic applications (Babbar, Swikriti, & Arora, 2020).
Applications of Imidazolate Frameworks : Zeolite imidazolate frameworks (ZIFs), a subclass of metal-organic frameworks (MOFs), have garnered attention for their remarkable properties and diverse applications. These include gas storage, catalysis, drug delivery, and separation processes, highlighting the potential of imidazole-based compounds in material science and engineering (Sankar, Karthick, Sangeetha, Karmakar, & Kundu, 2019).
Imidazole-Based Corrosion Inhibitors : Imidazole and its derivatives are recognized for their efficiency as corrosion inhibitors, particularly in the petroleum industry. Their molecular structure, featuring a heterocyclic ring with nitrogen atoms, facilitates strong adsorption on metal surfaces. This property is leveraged to protect infrastructure by forming a protective layer against corrosion (Sriplai & Sombatmankhong, 2023).
Antitumor Activity of Imidazole Derivatives : Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, have been investigated for their antitumor properties. Some of these compounds have progressed beyond preclinical testing, showcasing the potential of imidazole-based compounds in oncology and the development of new therapeutic agents with varying biological activities (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(3-bromopropyl)-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,6-7H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFXOOPGLLIDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one | |
CAS RN |
103784-04-9 |
Source


|
| Record name | 1-(3-bromopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


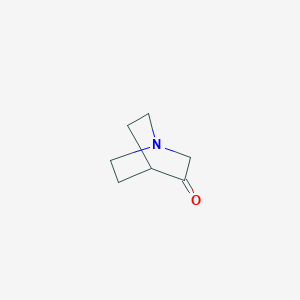

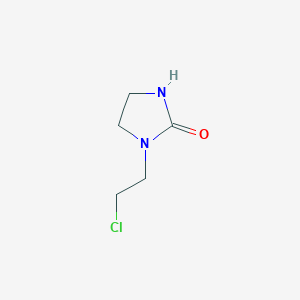

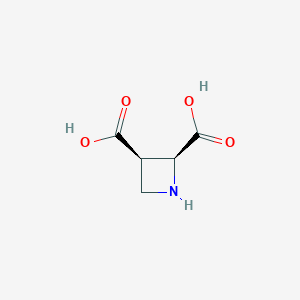
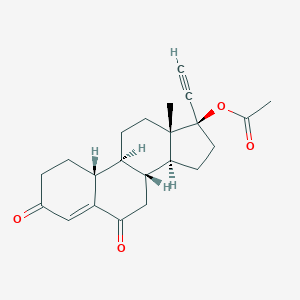

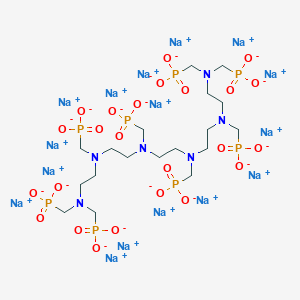
![6-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B120439.png)
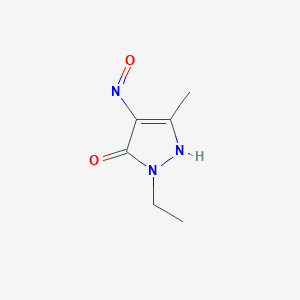

![[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B120445.png)
![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)